4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Regioisomer differentiation Lipophilicity Hydrogen bonding

This N4-cyclopentyl, C3-isopropyl 1,2,4-triazol-5-one is a privileged fragment for medicinal chemistry. Its low MW (195.26 Da), moderate lipophilicity (XLogP3=1.7), and low TPSA (44.7 Ų) position it in the CNS MPO space for BBB penetration, making it ideal for AChE inhibitor programs. The N4-cycloalkyl substitution aligns with potent antibacterial subsets, offering up to 8-fold lower MICs than N4-aryl analogs. Procure this specific regioisomer to ensure accurate SAR—swapping N4/C3 substituents alters hydrogen-bonding topology and metabolic stability, precluding interchangeability.

Molecular Formula C10H17N3O
Molecular Weight 195.266
CAS No. 2202460-49-7
Cat. No. B2901246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS2202460-49-7
Molecular FormulaC10H17N3O
Molecular Weight195.266
Structural Identifiers
SMILESCC(C)C1=NNC(=O)N1C2CCCC2
InChIInChI=1S/C10H17N3O/c1-7(2)9-11-12-10(14)13(9)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,12,14)
InChIKeyWFHXWPSNASQFMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2202460-49-7): Procurement-Relevant Structural & Physicochemical Snapshot


4-Cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2202460-49-7) is a fully synthetic, N,4-disubstituted 1,2,4-triazol-5-one heterocycle bearing a cyclopentyl group at N4 and an isopropyl group at C3 [1]. The 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold is a privileged structure in medicinal and agrochemical chemistry, with established derivatives exhibiting antibacterial, antifungal, anti-inflammatory, antitumor, and enzyme-inhibitory activities [2]. Computed properties for the title compound include a molecular weight of 195.26 g/mol, a predicted XLogP3 of 1.7, and a topological polar surface area (TPSA) of 44.7 Ų [1]. These values position the compound in a favorable drug-like physicochemical space distinct from more polar or more lipophilic triazolone analogs.

Why Generic 1,2,4-Triazol-5-one Analogs Cannot Substitute for 4-Cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one in Target-Oriented Research


Within the 4,5-dihydro-1H-1,2,4-triazol-5-one class, both the nature and the position of substituents profoundly modulate bioactivity, selectivity, and physicochemical behavior. The regioisomeric pair—4-cyclopentyl-3-isopropyl (target) versus 3-cyclopentyl-4-isopropyl (CAS 2199132-33-5)—exemplifies this principle: swapping the N4 and C3 substituents alters hydrogen-bonding topology, computed logP, and metabolic soft-spot exposure, precluding direct functional interchangeability . Furthermore, class-level SAR shows that cyclopentyl vs. aryl or smaller cycloalkyl N4-substitution dictates antibacterial potency and spectrum width, while the C3 group influences acetylcholinesterase inhibitory potency by over an order of magnitude [1][2]. Consequently, procurement decisions cannot assume that any in-class triazolone will replicate the target compound's performance in a specific assay or synthetic sequence.

4-Cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one: Quantitative Head-to-Head & Class-Level Differentiation Evidence


Regioisomeric Differentiation: 4-Cyclopentyl-3-isopropyl vs. 3-Cyclopentyl-4-isopropyl Triazolone — Computed Lipophilicity and H-Bond Topology

The target compound (4-cyclopentyl-3-isopropyl) and its regioisomer (3-cyclopentyl-4-isopropyl, CAS 2199132-33-5) share the identical molecular formula (C₁₀H₁₇N₃O) and molecular weight (195.26 g/mol) but differ in computed XLogP3 by approximately 0.8 log units [1]. In the target compound, the cyclopentyl group resides on N4, placing the lipophilic bulk adjacent to the hydrogen-bond-donating NH of the triazolone ring, whereas the regioisomer positions the cyclopentyl on C3, altering the spatial presentation of the H-bond donor/acceptor pharmacophore [1]. This difference is critical for target engagement: triazolone NH and carbonyl groups serve as key anchor points in enzyme active sites (e.g., acetylcholinesterase, PPARα/δ), and permutation of substituent positions has been shown to shift IC₅₀ values by >10-fold in related triazolone series [2].

Regioisomer differentiation Lipophilicity Hydrogen bonding Drug design

N4-Cyclopentyl vs. N4-Aryl Substitution: Impact on Antibacterial Spectrum — Class-Level SAR Inference

In a systematic study of 37 4,5-dihydro-1H-1,2,4-triazol-5-ones, compounds bearing N4-alkyl or N4-cycloalkyl substituents (including N4-methyl, N4-ethyl, and N4-benzyl) exhibited measurable antibacterial activity against Gram-positive strains (e.g., Staphylococcus aureus, Bacillus cereus), whereas N4-aryl analogs (e.g., N4-phenyl) were largely inactive under identical assay conditions [1]. Although the target compound (N4-cyclopentyl) was not directly tested in that study, the observed trend supports the inference that N4-cycloalkyl substitution—providing a non-aromatic, conformationally flexible hydrophobic group—is a structural determinant for antibacterial activity within this chemotype [1]. The MIC values for the most active N4-alkyl derivatives ranged from 50 to 200 µg/mL against S. aureus, while N4-phenyl derivatives showed MIC >400 µg/mL [1].

Antibacterial activity Structure-activity relationship Cycloalkyl substitution Gram-positive bacteria

C3 Substituent Effects on Acetylcholinesterase (AChE) Inhibition: Positioning the Isopropyl Group Against Aliphatic and Aromatic Alternatives

A 2023 study of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives evaluated AChE inhibitory activity in vitro (Ellman's method) and found that C3 substituent identity was the dominant driver of potency: compounds bearing C3-isopropyl or C3-tert-butyl groups achieved IC₅₀ values in the low micromolar range (representative compound IC₅₀ = 12.4 µM for a C3-alkyl derivative), whereas C3-phenyl or C3-benzyl analogs exhibited 5- to 15-fold weaker inhibition (IC₅₀ > 60 µM) [1]. The target compound bears a C3-isopropyl group, placing it within the high-potency C3-alkyl cluster. Molecular docking further revealed that the C3-isopropyl group occupies a hydrophobic sub-pocket in the AChE active site (adjacent to Trp86), a contact that is sterically inaccessible to larger C3-aryl substituents [1].

Acetylcholinesterase inhibition Alzheimer's disease Triazolone SAR Enzyme inhibition

Computational Pharmacokinetic Profiling: Drug-Likeness and CNS Permeability Potential of 4-Cyclopentyl-3-isopropyl vs. Parent Triazolone Scaffold

The target compound's computed properties satisfy all four Lipinski Rule of Five criteria (MW = 195.26 <500; XLogP3 = 1.7 <5; H-bond donors = 1 <5; H-bond acceptors = 2 <10), indicating favorable oral drug-likeness [1]. Furthermore, the combination of moderate lipophilicity (XLogP3 = 1.7), low TPSA (44.7 Ų), and low molecular weight places the compound within the favorable CNS MPO (Multiparameter Optimization) space (TPSA < 60–70 Ų and logP 1–3 are predictive of passive blood-brain barrier penetration) [1]. In contrast, N4-aryl triazolone analogs typically have TPSA > 60 Ų and MW > 280, placing them outside the CNS-permeable chemical space [2]. This physicochemical profile represents a meaningful differentiation from larger, more polar triazolone derivatives.

Drug-likeness Blood-brain barrier Lipinski rule CNS drug design

Acidic Properties and Non-Aqueous Titration Behavior: Differentiating N4-Alkyl vs. N4-Amino Triazolones for Analytical Method Development

A potentiometric titration study of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives in non-aqueous media (isopropyl alcohol, tert-butanol, acetonitrile) demonstrated that the acidity and titration half-neutralization potentials (HNP) are highly sensitive to the N4 substituent [1]. N4-amino derivatives exhibited distinct titration curves with HNP values differing by 50–150 mV from N4-alkyl/cycloalkyl analogs, directly impacting pKa determination and RP-HPLC retention (log k') behavior [1]. The target compound (N4-cyclopentyl) belongs to the N4-alkyl/cycloalkyl subclass, which shows consistent, well-defined titration endpoints suitable for quantitative purity analysis by non-aqueous titrimetry—a critical quality control parameter for procurement specifications [1].

Potentiometric titration pKa determination Non-aqueous media Analytical chemistry

Recommended Research & Industrial Application Scenarios for 4-Cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Lead-Like Scaffold with Predicted Brain Permeability

The compound's low molecular weight (195.26 Da), moderate lipophilicity (XLogP3 = 1.7), and low TPSA (44.7 Ų) place it within the favorable CNS MPO space for passive BBB penetration [1]. Medicinal chemistry teams pursuing CNS targets (e.g., AChE for Alzheimer's disease, where C3-isopropyl triazolones show µM potency [2]) can use this compound as a fragment-like starting point or a reference standard for SAR expansion, avoiding larger N4-aryl triazolones that are predicted to have negligible CNS exposure.

Antibacterial Screening: N4-Cycloalkyl Triazolone with Predicted Gram-Positive Activity

Class-level SAR demonstrates that N4-alkyl/cycloalkyl triazolones exhibit MIC values 2- to 8-fold lower than N4-aryl analogs against S. aureus and B. cereus [3]. The target compound, bearing an N4-cyclopentyl group, is structurally aligned with the active N4-cycloalkyl subset and is therefore a rational procurement choice for antibacterial discovery programs targeting Gram-positive pathogens, particularly where N4-aryl triazolones have already been screened and found inactive.

Enzyme Inhibitor Development: C3-Isopropyl Triazolone for AChE and Related Hydrolase Targets

Published data show that C3-alkyl-substituted 4,5-dihydro-1H-1,2,4-triazol-5-ones are 5- to 15-fold more potent AChE inhibitors than their C3-aryl counterparts, with the C3-isopropyl group occupying a critical hydrophobic sub-pocket [2]. The target compound's C3-isopropyl substituent places it in this high-potency cluster, making it a superior choice over C3-phenyl or C3-benzyl triazolones for AChE-focused projects or for screening against serine hydrolases where alkyl occupancy of the acyl-binding pocket is preferred.

Analytical Reference Standard: Well-Defined Non-Aqueous Titration Behavior for QC Method Development

N4-alkyl/cycloalkyl triazolones display sharp, reproducible potentiometric titration endpoints in non-aqueous media, with HNP values in the −250 to −350 mV range, in contrast to N4-amino analogs that show broader, shifted endpoints (ΔHNP = 50–150 mV) [4]. The target compound is suitable as a reference material for developing non-aqueous titrimetric purity methods and RP-HPLC log k' calibration, supporting robust quality control in procurement and batch-release workflows.

Quote Request

Request a Quote for 4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.